ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H20ClNO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride typically involves the esterification of piperidine-4-carboxylic acid. One common method includes the reaction of piperidine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ethyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate biochemical pathways involved in cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
Ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid ethyl ester: Similar structure but lacks the ethoxy group.
4-Carbethoxypiperidine: Another name for piperidine-4-carboxylic acid ethyl ester.
Ethyl isonipecotate: A related compound with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
2694734-61-5 |
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Molecular Formula |
C10H20ClNO3 |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
ethyl 4-ethoxypiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-3-13-9(12)10(14-4-2)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H |
InChI Key |
XAYWCWWUSQNZPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)OCC.Cl |
Purity |
95 |
Origin of Product |
United States |
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